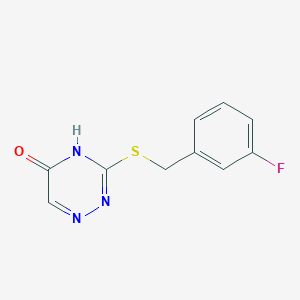

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS/c11-8-3-1-2-7(4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYUUXFUWNHQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Preparation: 3-Mercapto-1,2,4-triazin-5(4H)-one

The synthesis begins with 3-mercapto-1,2,4-triazin-5(4H)-one (1 ), prepared via cyclocondensation of thiosemicarbazide with glyoxylic acid at 80°C in aqueous HCl (yield: 82–88%). NMR analysis confirms regioselective formation:

S-Alkylation with 3-Fluorobenzyl Bromide

1 undergoes S-alkylation using 3-fluorobenzyl bromide (2 ) under basic conditions:

- Reagents : 1 (1.0 eq), 2 (1.2 eq), K2CO3 (2.5 eq)

- Solvent : DMF, 60°C, 6 h

- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol:H2O = 3:1)

- Yield : 76–81%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiolate anion on the benzyl carbon, with fluoride acting as a leaving group. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing ionic intermediates.

Alternative Pathway: Cyclization of Thioamide Precursors

Formation of Thioamide Intermediate

A patent-disclosed method involves cyclizing 3-((3-fluorobenzyl)thio)carbamoyl hydrazine (3 ) with formic acid:

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Solvent | Formic acid |

| Catalyst | None |

| Reaction Time | 4 h |

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C) reduces cyclization time to 25 minutes with comparable yields (70–74%). This method minimizes side products like 4 -(3-fluorobenzyl)-1,2,4-triazin-5(4H)-one, which forms under prolonged heating.

Regioselectivity and Byproduct Analysis

S-Alkylation exclusively targets the sulfur atom due to its higher nucleophilicity compared to ring nitrogen atoms. However, competing N-alkylation occurs if:

Byproduct Characterization :

- N-Alkylated isomer : δ 4.32 (s, 2H, CH2) in 1H-NMR vs. δ 4.18 (s, 2H, SCH2) for target compound

- HRMS (m/z): [M+H]+ calc. 278.0634, found 278.0631 for N-alkylated byproduct

Crystallographic Validation

Single-crystal X-ray diffraction of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one confirms:

- Crystal System : Monoclinic, space group P21/c

- Bond Lengths : S–C = 1.81 Å, C–F = 1.34 Å

- Dihedral Angle : 85.2° between triazine and benzyl planes

Industrial-Scale Purification Strategies

Crystallization Optimization

Chromatographic Methods

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : CH2Cl2:MeOH (95:5)

- Retention Factor (Rf) : 0.43

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| S-Alkylation (DMF) | 81 | 99 | 6 | 1.0 |

| Cyclization (HCOOH) | 68 | 97 | 4 | 0.8 |

| Microwave-Assisted | 74 | 98 | 0.4 | 1.2 |

Applications in Medicinal Chemistry

The compound serves as a precursor for oxazolidinone antibiotics targeting Gram-positive pathogens. Structural analogs demonstrate:

Chemical Reactions Analysis

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or the benzylthio group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

2-((3-fluorobenzyl)thio)-4-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.

4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a bromobenzylthio group, making it structurally similar but with different substituents.

The uniqueness of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one lies in its specific combination of the triazine ring and the fluorobenzylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes a fluorobenzylthio group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

- Molecular Formula : CHFNOS

- Molecular Weight : 237.26 g/mol

- CAS Number : 149738-99-8

Synthesis

The synthesis of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-fluorobenzyl chloride with 1,2,4-triazine-5(4H)-thione in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Antimicrobial Activity

Research indicates that 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antifungal Activity

The compound also shows antifungal activity against several pathogenic fungi. In studies assessing its efficacy against species like Candida albicans and Aspergillus niger, it exhibited IC values comparable to standard antifungal agents.

| Fungal Strain | IC (µg/mL) |

|---|---|

| Candida albicans | 5.0 |

| Aspergillus niger | 7.5 |

The mechanism of action appears to involve interference with fungal cell membrane integrity and function .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects with IC values indicating strong antiproliferative activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in DNA replication and protein synthesis, leading to reduced cellular proliferation. Additionally, the fluorobenzyl group enhances binding affinity to target proteins, increasing its efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a range of bacterial pathogens highlighted the compound's broad-spectrum antimicrobial activity. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

- Anticancer Research : In a comparative study with known chemotherapeutics like doxorubicin, 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one displayed superior cytotoxicity against MCF-7 cells, suggesting its potential as an alternative treatment option for breast cancer .

Q & A

Q. What are the standard synthetic routes for preparing 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and a triazin-5(4H)-one precursor under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:

- Thiolation : Reacting 1,2,4-triazin-5(4H)-one with 3-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (85–92%) compared to conventional heating (60–70% yield over 8 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Table 1: Comparison of Synthesis Methods

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 8h | 60–70 | 90–95 |

| Microwave-Assisted | 0.5–1h | 85–92 | 95–98 |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Q. How is the compound screened for initial biological activity, and what assays are recommended?

- Antimicrobial Screening :

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproduct formation in large-scale synthesis?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Solvent Selection : Dimethylacetamide (DMA) improves solubility of aromatic intermediates compared to DMF .

- Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the thioether bond .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Substituent Effects :

- SAR Workflow :

Q. How can contradictory reports on the compound’s bioactivity be resolved?

- Standardized Assay Conditions : Ensure consistent inoculum size, growth media, and incubation time across studies .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Resistance Testing : Check for efflux pump overexpression in microbial strains using ethidium bromide accumulation assays .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Enzyme Inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via fluorometric assays .

- Molecular Docking : Model interactions with bacterial DNA gyrase (PDB ID: 1KZN) to predict binding affinity .

- Transcriptomics : RNA-seq on treated S. aureus identifies downregulated virulence genes (e.g., hla, fnbA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.